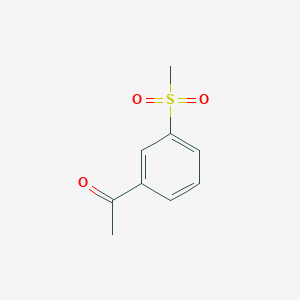

1-(3-Methanesulfonylphenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

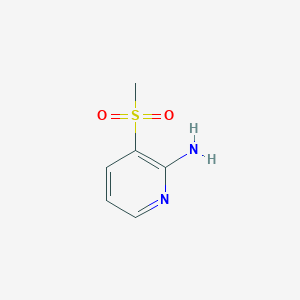

1-(3-Methanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 .

Synthesis Analysis

The synthesis of this compound has been studied in the context of transaminase-mediated chiral selective synthesis . The process involves the transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its transamination to (1R)-(3-methylphenyl)ethan-1-amine . This reaction is chiral selective and is mediated by transaminases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources. It is known that it has a molecular weight of 198.24 , but other properties such as boiling point, density, and melting point are not specified.Aplicaciones Científicas De Investigación

Activation and Oxidation of Hydrocarbons

Research indicates that methanesulfonic acid derivatives, like 1-(3-Methanesulfonylphenyl)ethan-1-one, play a role in the activation and selective oxidation of hydrocarbons. For example, methane and ethane can be selectively oxidized to their corresponding alcohols in protic media, involving electron-transfer steps and the intermediacy of radicals and carbocations (Sen et al., 1994). This demonstrates the compound's potential utility in industrial processes for converting methane to value-added products, such as methanesulfonic acid, with high selectivity and yield (Díaz-Urrutia & Ott, 2019).

Liquid Crystal Properties

The study of alkylammonium alkanesulfonates, which are structurally similar to this compound, reveals their smectic A phase and temperature-dependent liquid crystal properties, highlighting the influence of the sulfonate group on material properties (Matsunaga & Nishida, 1988).

Synthesis and Chemical Reactions

The methanesulfonic acid catalyzed reactions of certain ethanones with glycerol produce various hydroxymethyl derivatives, indicating the role of sulfonate compounds in facilitating chemical transformations (Upadhyaya et al., 1997). This underscores the utility of sulfonate-containing compounds in synthetic chemistry for generating complex molecules.

Biological Activity

Schiff bases of methanesulfonylhydrazine have been synthesized and shown to exhibit antibacterial and cytotoxic effects, suggesting that compounds with methanesulfonic acid moieties could have potential applications in medicinal chemistry and drug development (Dodoff et al., 1999).

Environmental and Microbial Metabolism

Methanesulfonic acid and its derivatives play a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a source of sulfur for growth, highlighting the environmental importance of such compounds (Kelly & Murrell, 1999).

Propiedades

IUPAC Name |

1-(3-methylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGSIFAYKVMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)